1-BENZOYL-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
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Overview
Description
1-BENZOYL-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry for their pharmacological properties
Preparation Methods
The synthesis of 1-BENZOYL-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-BENZOYL-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzoyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZOYL-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-BENZOYL-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
1-BENZOYL-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other sulfonamide derivatives, such as:
N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone: Known for its cytotoxic properties against cancer cell lines.
1-benzoylisoquinolines: Exhibits a broad range of pharmacological activities, including antimicrobial and antimalarial properties.
Properties
IUPAC Name |
1-benzoyl-N-(2-phenylethyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(19-9-5-2-6-10-19)25-16-14-20-17-21(11-12-22(20)25)29(27,28)24-15-13-18-7-3-1-4-8-18/h1-12,17,24H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCDJVOFDHVQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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